molecular formula C7H3BrFNS B1597121 3-Bromo-4-fluorophenyl isothiocyanate CAS No. 710351-24-9

3-Bromo-4-fluorophenyl isothiocyanate

Cat. No. B1597121
M. Wt: 232.07 g/mol
InChI Key: NBSZCFBECRGGJR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenyl isothiocyanate (3-Br-4-FPITC) is a useful organic compound with a wide range of applications in scientific research, particularly in biochemical and physiological studies. It is an isothiocyanate, which is a type of chemical compound with a sulfur-nitrogen (S-N) group, and it is used in the synthesis of other compounds. 3-Br-4-FPITC has been extensively studied for its biochemical and physiological effects, and has been found to have many applications in scientific research.

Scientific Research Applications

Tuning Electronic Properties of Conjugated Polythiophenes

The study by Gohier et al. (2013) explores the synthesis and electronic properties of 3-fluoro-4-hexylthiophene, highlighting its potential in tuning the electronic properties of conjugated polythiophenes. This research indicates the versatility of fluorinated thiophenes in the design of electronic materials (Gohier, Frère, & Roncali, 2013).

Structural and Vibrational Properties of Thioureas

The work of Saeed et al. (2011) on the synthesis and analysis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas showcases the significance of fluorophenyl groups in modifying the structural and vibrational properties of thioureas, which could have implications for the design of new materials with tailored properties (Saeed, Erben, Shaheen, & Flörke, 2011).

Development of Liquid Crystal Materials

Li et al. (2017) synthesized new isothiocyanate liquid crystals with but-3-enyl terminal groups, demonstrating the influence of fluorinated compounds on mesomorphic properties and physical properties, potentially contributing to the development of high birefringence mixtures for liquid crystal displays (Li, Li, Hu, An, Peng, Zhang, & Gan, 2017).

Catalytic Applications in Organic Synthesis

Arokianathar et al. (2018) explored the isothiourea-catalyzed enantioselective addition of 4-nitrophenyl esters, indicating the role of isothiocyanate derivatives in facilitating organic transformations, which is crucial for the synthesis of complex molecules with high stereoselectivity (Arokianathar, Frost, Slawin, Stead, & Smith, 2018).

Antipathogenic Activity of Thiourea Derivatives

Research by Limban et al. (2011) on new thiourea derivatives highlighted their significant antipathogenic activity, demonstrating the potential of fluorophenyl groups in enhancing the bioactivity of thiourea compounds, which could be explored for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-bromo-1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSZCFBECRGGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375595
Record name 3-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorophenyl isothiocyanate

CAS RN

710351-24-9
Record name 3-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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